molecular formula C22H27BrN2O2S B1671170 Eletriptan hydrobromide CAS No. 177834-92-3

Eletriptan hydrobromide

Cat. No. B1671170
M. Wt: 463.4 g/mol
InChI Key: UTINOWOSWSPFLJ-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eletriptan Hydrobromide is a medication used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans . It is not used to prevent migraine headaches and is not used for cluster headaches . It works by relieving the pain from migraine headaches .


Molecular Structure Analysis

Eletriptan Hydrobromide has the molecular formula C22H27BrN2O2S . Its average mass is 463.431 Da and its monoisotopic mass is 462.097656 Da .


Chemical Reactions Analysis

Eletriptan Hydrobromide has been studied for its polymorphs using thermal, X-ray diffraction, and spectroscopic methods . The two polymorphs are discernible using differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) .

Scientific Research Applications

Synthesis and Impurity Analysis

  • Synthesis of Eletriptan Hydrobromide : Research by Madasu et al. (2012) has focused on the synthesis of eletriptan hydrobromide, a selective serotonin agonist used for treating migraine headaches. The study identified and characterized impurities in the manufacturing process using various spectroscopic techniques. This research contributes to the production of highly pure eletriptan hydrobromide compounds (Madasu et al., 2012).

  • Forced Degradation Behavior : Jocić et al. (2009) reported on the stability profile of eletriptan hydrobromide under forced degradation conditions. This study provides insights into the stability of eletriptan hydrobromide in various stress conditions, which is crucial for its manufacturing and storage (Jocić et al., 2009).

Drug Formulations and Delivery Systems

  • Nanoparticle Encapsulation : Esim et al. (2017) developed eletriptan hydrobromide-loaded polymeric nanoparticles to protect the drug from degradation and improve its bioavailability. This work included the development of a novel HPLC technique for quantifying eletriptan hydrobromide in these nanoparticles (Esim et al., 2017).

  • Fast Dissolving Films : Pallavi and Pallavi (2017) focused on developing oral fast dissolving films containing eletriptan hydrobromide for treating migraines. The study aimed to create films with rapid disintegration and drug release properties (Pallavi & Pallavi, 2017).

  • Nasal-Brain Targeting : Abo El-Enin et al. (2022) developed nasal mucoadhesive emulsomes encapsulating eletriptan hydrobromide for effective brain targeting. This approach aimed to achieve rapid onset and high drug concentration in the brain for acute migraine treatment (Abo El-Enin et al., 2022).

Pharmacological and Physicochemical Properties

  • Craniovascular Selectivity : Research by Humphrey et al. (2000) assessed the craniovascular selectivity of eletriptan in human isolated blood vessels. This study provides insights into the drug's efficacy and potential coronary side effects (Humphrey et al., 2000).

  • ographic studies on eletriptan hydrobromide to understand its structural properties. This research explored two polymorphs of the drug, revealing insights into their conformational differences and solid-state characteristics (Preetam et al., 2013).

Drug Metabolism and Interaction

  • Cytochrome P-450 Induction : Pichard-Garcia et al. (2000) investigated the induction potency of eletriptan on cytochrome P-450 (CYP) enzymes using human hepatocytes. This study is significant for understanding the drug's metabolic interactions and potential effects on other medications (Pichard-Garcia et al., 2000).

Analytical Methods for Drug Estimation

  • Spectrophotometric Methods : Gouda et al. (2020) developed spectrophotometric methods for estimating eletriptan hydrobromide in pharmaceutical formulations. This research contributes to the analytical chemistry field by providing cost-effective and reproducible methods for drug quantification (Gouda et al., 2020).

Safety And Hazards

Eletriptan Hydrobromide may cause serious side effects. It is advised to seek medical attention right away if you have symptoms of serotonin syndrome, such as agitation, hallucinations, fever, sweating, shivering, fast heart rate, muscle stiffness, twitching, loss of coordination, nausea, vomiting, or diarrhea . You should not use Eletriptan if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke, or if your headache seems to be different from your usual migraine headaches .

Future Directions

The proper use of Eletriptan Hydrobromide is to take this medicine only as directed by your doctor . It is not used to prevent headaches or reduce the number of attacks . It should not be used to treat a common tension headache, a headache that causes loss of movement on one side of your body, or any headache that seems to be different from your usual migraine headaches .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTINOWOSWSPFLJ-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016113
Record name Eletriptan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eletriptan hydrobromide

CAS RN

177834-92-3
Record name Eletriptan hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177834-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eletriptan Hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eletriptan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELETRIPTAN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eletriptan hydrobromide
Reactant of Route 2
Eletriptan hydrobromide
Reactant of Route 3
Reactant of Route 3
Eletriptan hydrobromide
Reactant of Route 4
Reactant of Route 4
Eletriptan hydrobromide
Reactant of Route 5
Reactant of Route 5
Eletriptan hydrobromide
Reactant of Route 6
Eletriptan hydrobromide

Citations

For This Compound
444
Citations
O Esim, A Savaser, CK Ozkan, A Oztuna… - Journal of Drug Delivery …, 2020 - Elsevier
… In this study, eletriptan hydrobromide (EH) loaded PLGA nanoparticles were prepared and their antimigraine activity was evaluated after intranasal administration. It was shown that …
Number of citations: 22 www.sciencedirect.com
SB Madasu, NA Vekariya, MH Kiran… - Beilstein Journal of …, 2012 - beilstein-journals.org
… be of great help in the synthesis of highly pure eletriptan hydrobromide related compounds. … of the eletriptan hydrobromide synthesis to prepare chemically pure eletriptan hydrobromide …
Number of citations: 41 www.beilstein-journals.org
S Shelke, S Shahi, K Jadhav, D Dhamecha… - Journal of Materials …, 2016 - Springer
… The objective of the current study was to formulate and characterize thermoreversible gel of Eletriptan Hydrobromide for brain targeting via the intranasal route. Ethosomes were …
Number of citations: 45 link.springer.com
K Pallavi, T Pallavi - Int J Curr Pharm Res, 2017 - core.ac.uk
… In the present study, each FDF of 2x2 cm in size contained 20 mg of Eletriptan hydrobromide. The films were prepared using natural and synthetic polymers, amongst which the films of …
Number of citations: 17 core.ac.uk
O Esim, A Savaser, S Kurbanoglu, CK Ozkan… - … of pharmaceutical and …, 2017 - Elsevier
… Eletriptan Hydrobromide is a serotonin 5-HT 1 receptor … a preparation of Eletriptan Hydrobromide loaded poly (d,l-lactide… of Eletriptan Hydrobromide from Eletriptan Hydrobromide …
Number of citations: 17 www.sciencedirect.com
B Jocić, M Zečević, L Živanović, A Protić… - … of pharmaceutical and …, 2009 - Elsevier
… profile of novel antimigrain drug Eletriptan hydrobromide based on the information obtained … and in solid state with both Eletriptan hydrobromide bulk drug and the tablet formulation. …
Number of citations: 40 www.sciencedirect.com
R Manivannan, MA Baig, M Purushothaman - International Journal of …, 2014 - neliti.com
… Eletriptan hydrobromide microspheres for sustained release in order to improve efficiency. Eletriptan hydrobromide was an anti-migrine drug which has been used to treat migraines, …
Number of citations: 4 www.neliti.com
W Siddique, M Zaman, RM Sarfraz, MH Butt… - Polymers, 2022 - mdpi.com
The objective is to develop immediate release buccal films of Eletriptan Hydrobromide (EHBR) using hydroxypropyl methylcellulose (HPMC) E5. The buccal films have the ability to …
Number of citations: 4 www.mdpi.com
A Ahmad, MH Butt, S Misbah, RT Saleem… - Lat. Am. J …, 2020 - researchgate.net
… of orodispersible films (ODFs) of eletriptan hydrobromide (EHBR) with faster disintegration … In the present study, an anti-migraine drug eletriptan hydrobromide (EHBR) was used as a …
Number of citations: 9 www.researchgate.net
AA Gouda, AY Hamdi, R El Sheikh… - Annales …, 2021 - Elsevier
… The methods are based on the formation of yellow colored ion-pair complex between eletriptan hydrobromide and four acid dyes, namely, bromocresol purple (BCP), bromocresol …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.